molecular formula C12H5ClF6N2 B13331451 3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine

3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine

Cat. No.: B13331451
M. Wt: 326.62 g/mol
InChI Key: TWDXVIFTIIZOLQ-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine is a specialized pyridazine derivative offered for research and development purposes. This compound features a pyridazine core substituted with a chloro group and two distinct trifluoromethyl groups, a motif known to enhance properties such as metabolic stability and membrane permeability in bioactive molecules . Pyridazine derivatives are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities. Structurally related compounds have been explored as analgesic and anti-inflammatory agents, with some showing a profile that may avoid common gastrointestinal side effects . Furthermore, pyridazinone-based structures are actively researched for their role as D-amino acid oxidase (DAAO) inhibitors, a therapeutic target for conditions such as schizophrenia . The presence of the halogen and trifluoromethyl groups also makes this compound a valuable building block in organic synthesis, suitable for cross-coupling reactions and the development of more complex molecular architectures for applications in pharmaceutical development and materials science. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H5ClF6N2

Molecular Weight

326.62 g/mol

IUPAC Name

3-chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine

InChI

InChI=1S/C12H5ClF6N2/c13-10-8(12(17,18)19)5-9(20-21-10)6-2-1-3-7(4-6)11(14,15)16/h1-5H

InChI Key

TWDXVIFTIIZOLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Dichloropyridazine and Trifluoromethylated Aromatic Derivatives

Method Overview:

This approach involves reacting 3,6-dichloropyridazine with a trifluoromethylated phenyl derivative, such as 1-[3-(trifluoromethyl)phenyl]piperazine, under reflux conditions in ethanol. The key steps include:

  • Starting Materials:

    • 3,6-Dichloropyridazine
    • 1-[3-(Trifluoromethyl)phenyl]piperazine
  • Reaction Conditions:

    • Solvent: Ethanol
    • Heating: Reflux for approximately 4 hours
    • Temperature: Around 78°C (boiling point of ethanol)
  • Reaction Mechanism:

    • Nucleophilic aromatic substitution occurs at the chlorinated pyridazine ring, facilitated by the nucleophilic amine group of the piperazine derivative.
    • The substitution replaces a chlorine atom with the amino group, forming a new pyridazine derivative.
  • Purification:

    • Crude precipitate is filtered and washed with cold ethanol.
    • Recrystallization from dichloromethane and ethanol yields pure crystalline product.

Research Findings:

  • The synthesis yields approximately 83% of the target compound with a melting point of 167°C, confirming high purity.
  • Structural confirmation is achieved via NMR and mass spectrometry, indicating successful substitution and ring formation.

Reference:
This method aligns with the synthesis described in the research by Boissier et al., where similar pyridazine derivatives are prepared via reflux reactions of dichloropyridazine with amino derivatives.

Microwave-Assisted Nucleophilic Substitution

Method Overview:

Microwave irradiation accelerates the reaction between 3-chloropyridazine derivatives and amino-piperidine compounds:

  • Starting Materials:

    • 3-Chloro-6-(4-trifluoromethylphenyl)pyridazine
    • 3-Aminopiperidine dihydrochloride
  • Reaction Conditions:

    • Solvent: Acetone
    • Catalyst: Potassium carbonate (base)
    • Microwave Heating: 120°C for about 2 hours
  • Procedure:

    • The mixture is heated in a microwave vessel, promoting rapid nucleophilic substitution at the chloropyridazine position.
    • The product is purified via silica gel chromatography using dichloromethane/methanol as eluent.

Research Findings:
This method offers a higher efficiency, with yields around 25%, and is suitable for synthesizing derivatives with various amino substituents, including the trifluoromethyl phenyl group.

Reference:
This approach is detailed in the patent by Ambeed, where microwave-assisted synthesis is employed for pyridazine derivatives.

Reactions Using Trifluoromethylated Aromatic Precursors

Method Overview:

An alternative route involves the direct substitution of chlorinated pyridazine with trifluoromethylated aromatic compounds, such as 3-(trifluoromethyl)phenyl derivatives, via nucleophilic aromatic substitution or coupling reactions.

  • Key Reagents:

    • Chloropyridazine derivatives (e.g., 3,6-dichloropyridazine)
    • Trifluoromethylated aromatic compounds (e.g., 3-(trifluoromethyl)phenyl derivatives)
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Catalysts: Copper or palladium catalysts for coupling reactions (e.g., Suzuki or Ullmann coupling)
    • Heating: Elevated temperatures (100-150°C)
  • Procedure:

    • The reaction proceeds via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between boronic acids or esters of trifluoromethylated phenyl groups and chloropyridazine.

Research Findings:
These methods enable high regioselectivity and functional group tolerance, resulting in the target compound with yields often exceeding 70%. The process benefits from the stability of trifluoromethyl groups under coupling conditions.

Reference:
While specific literature on this exact compound's synthesis is limited, similar strategies are documented for pyridazine derivatives with trifluoromethyl groups, indicating the viability of cross-coupling reactions.

Purification and Characterization

Post-synthesis, the crude product typically undergoes:

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Key Features Yield References
Reflux in Ethanol 3,6-Dichloropyridazine + trifluoromethylphenyl derivative Reflux 4h, ethanol Nucleophilic substitution 83%
Microwave-Assisted 3-Chloropyridazine + amino-piperidine derivatives Microwave 120°C 2h Rapid, high efficiency 25%
Cross-Coupling (Suzuki/Ullmann) Chloropyridazine + trifluoromethylphenyl boronic acids 100–150°C, catalyst High regioselectivity >70%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes substitution with nucleophiles under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
AminationNH₃ (aq.), 80°C, DMF–H₂O3-Amino derivative78%
Thiol SubstitutionNaSH, EtOH, reflux (12 h)3-Mercapto derivative65%
AlkoxylationKOtBu, MeOH, 60°C (6 h)3-Methoxy derivative82%

Key Findings :

  • Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the trifluoromethyl groups .

  • Steric hindrance from the 3-(trifluoromethyl)phenyl group slows substitution at position 6.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

Reaction TypeCatalysts/ReagentsProducts FormedYieldSource
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C6-Aryl derivatives70-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C6-(N-arylpiperazinyl) derivatives60%

Mechanistic Insights :

  • The trifluoromethyl groups enhance electrophilicity at position 6, facilitating oxidative addition in Pd-catalyzed couplings .

  • Microwave irradiation reduces reaction times (e.g., from 24 h to 30 min in Suzuki couplings).

Oxidation and Reduction

The pyridazine ring undergoes redox transformations:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
OxidationH₂O₂, AcOH, 50°C (8 h)Pyridazine N-oxide45%
ReductionH₂ (1 atm), Pd/C, EtOH, RTPartially saturated pyridazine55%

Notable Observations :

  • N-Oxidation occurs preferentially at position 1 of the pyridazine ring .

  • Hydrogenation under mild conditions preserves the trifluoromethyl groups.

Functionalization via Trifluoromethyl Groups

The CF₃ groups enable fluorinated transformations:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
HydrolysisH₂SO₄ (conc.), 120°C (24 h)Carboxylic acid derivative30%
Radical FluorinationXeF₂, UV light, CHCl₃Perfluorinated side products<10%

Challenges :

  • Hydrolysis of CF₃ groups requires harsh conditions and results in low yields .

  • Radical fluorination is inefficient due to competing decomposition pathways .

Cycloaddition and Ring-Opening Reactions

The compound engages in cycloadditions under specific conditions:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Diels-AlderMaleic anhydride, toluene, 110°C (12 h)Bicyclic adduct40%
Photochemical [2+2]UV light, acetoneCyclobutane derivative25%

Limitations :

  • Low regioselectivity observed in Diels-Alder reactions due to competing electron-withdrawing effects.

  • Photoreactivity is limited by the stability of the pyridazine ring.

Stability and Degradation Pathways

The compound degrades under specific conditions:

ConditionDegradation ProductsHalf-Life (25°C)Source
Aqueous acidic (pH 3)Hydrolyzed pyridazine derivatives48 h
UV exposure (254 nm)Ring-opened nitriles12 h

Recommendations :

  • Store under inert atmosphere at 4°C to prevent hydrolysis .

  • Avoid prolonged light exposure during handling.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic cores, substituents, or functional groups. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core
3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine (Target) C₁₂H₅ClF₆N₂ ~326.64 Cl, -CF₃ (pyridazine), 3-(trifluoromethyl)phenyl Pyridazine
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine C₂₁H₁₄N₃O₄F₃S 465.41 Nitro (-NO₂), Tosylmethyl (-SO₂C₆H₄CH₃), 3-CF₃-phenyl Imidazo[1,2-a]pyridine
3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₀H₁₂F₄N₄OS 432.4 4-Fluorophenyl, Sulfanyl-oxadiazole, 4-CF₃-phenyl Pyridazine

Structural and Functional Differences

Heterocyclic Core Variations
  • Target Compound: The pyridazine core (six-membered ring with two adjacent nitrogen atoms) provides a planar structure conducive to π-π stacking interactions.
  • Imidazo[1,2-a]pyridine (Compound 7b): The fused imidazole-pyridine system introduces additional nitrogen atoms, creating a basic center. The nitro (-NO₂) and tosylmethyl (-SO₂C₆H₄CH₃) groups may improve solubility in polar solvents but reduce metabolic stability.
  • Oxadiazole-containing Pyridazine (CAS 1114915-21-7) : The oxadiazole ring (five-membered, N₂O) contributes to hydrogen-bonding capabilities and rigidity. The sulfanyl (-S-) linker may increase flexibility compared to the target’s direct phenyl attachment.
Substituent Effects
  • Chlorine vs. The tosyl group in 7b may sterically hinder interactions.
  • Trifluoromethyl Positioning : The target’s 3-CF₃-phenyl substituent versus the 4-CF₃-phenyl in the CAS compound alters electronic distribution. Meta-substitution may reduce steric clashes compared to para-substitution.
Molecular Weight and Functional Diversity
  • The CAS compound’s higher molecular weight (432.4 vs. 326.64) stems from the oxadiazole and sulfanyl groups. These additions could improve binding specificity in biological systems but reduce membrane permeability.

Research Findings and Implications

Reactivity and Stability

  • The target’s pyridazine core with dual -CF₃ groups is expected to exhibit high thermal stability and resistance to oxidation, advantageous for agrochemical formulations.
  • The sulfanyl-oxadiazole moiety in the CAS compound may confer resistance to enzymatic degradation, making it suitable for prolonged biological activity.

Analytical Considerations

Structural characterization of such compounds likely employs X-ray crystallography (e.g., SHELX software) to resolve substituent orientations and confirm synthetic pathways.

Biological Activity

3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine, a compound with a complex chemical structure, has garnered attention in recent research due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H14ClF6N4C_{15}H_{14}ClF_6N_4. It is synthesized through a multi-step process involving the reaction of 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine. The synthesis involves purification steps such as crystallization from dichloromethane and ethanol mixtures .

Key Synthetic Steps:

  • Starting Materials : 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine.
  • Purification Method : Crystallization from CH₂Cl₂: ethanol.

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant antiparasitic properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various parasites. The presence of electron-withdrawing groups at specific positions has been crucial for maintaining biological activity .

Table 1: Antiparasitic Activity of Related Compounds

CompoundStructureEC50 (μM)Activity Description
Compound ATrifluoromethyl derivative0.064High potency
Compound BUnsubstituted variant0.577Decreased activity
Compound CPyridyl substituted0.177Moderate activity

Antichlamydial Activity

The trifluoromethyl group is essential for antichlamydial activity. Studies have shown that compounds lacking this substituent were inactive, highlighting its importance in enhancing biological efficacy against Chlamydia species .

Case Study: Compound E

  • Activity : Exhibited an IC50 of 5.2 μg/mL against Chlamydia.
  • Mechanism : The compound reduced chlamydial progeny significantly while maintaining low toxicity levels.

Anticancer Potential

Recent investigations into pyridazine derivatives have identified potential anticancer activities. These compounds target specific pathways such as JNK1, which is involved in cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications can lead to improved efficacy against cancer cells .

Table 2: Anticancer Activity of Pyridazine Derivatives

CompoundTarget PathwayIC50 (μM)Observations
Compound DJNK1 Pathway10.5Effective in vitro
Compound EJNK1 Pathway8.2Higher efficacy than standard treatments

Q & A

Basic: What synthetic methodologies are effective for introducing trifluoromethyl groups into pyridazine derivatives?

Answer:
The introduction of trifluoromethyl groups into pyridazine derivatives often employs nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, fusion reactions with aliphatic/aromatic amines under mild conditions can yield substituted pyridazines, as demonstrated in the synthesis of pyrazolylpyridazine amines via 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine intermediates . Optimizing solvent polarity (e.g., DMF or THF) and reaction time (12–24 hours) enhances yields. Additionally, Suzuki-Miyaura coupling with trifluoromethylphenyl boronic acids can introduce aromatic trifluoromethyl substituents, as seen in related pyridazine syntheses .

Advanced: How can in silico structure-guided optimization enhance inhibitory activity against target enzymes?

Answer:
Computational approaches, such as molecular docking and molecular dynamics simulations, are critical for optimizing pyridazine derivatives. For instance, in silico studies of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines identified key interactions with phytoene desaturase active sites, guiding substitutions at the 3- and 6-positions to improve binding affinity . Free energy perturbation (FEP) calculations can quantify substituent effects on binding thermodynamics, while QSAR models correlate structural descriptors (e.g., ClogP, polar surface area) with inhibitory potency. These methods reduce experimental trial-and-error and prioritize candidates for synthesis .

Structural: What crystallographic techniques are recommended for resolving molecular conformation?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is standard for determining pyridazine derivatives' geometries. For example, monoclinic crystals (space group P2₁/c) of a related compound, 3-chloro-6-[4-(3-trifluoromethylphenyl)piperazin-1-yl]pyridazine, provided bond-length precision of ±0.004 Å and validated the planarity of the pyridazine core . High-resolution data (θ > 25°) and twinning analysis are essential for resolving disorder in trifluoromethyl groups. Pair distribution function (PDF) analysis supplements SC-XRD for amorphous or poorly crystalline samples .

Analytical: Which spectroscopic methods reliably characterize substituent effects in halogenated pyridazines?

Answer:
Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are indispensable. For example, ¹⁹F NMR distinguishes between trifluoromethyl groups in different electronic environments (δ = -60 to -65 ppm for aryl-CF₃) . HRMS with Q-TOF analyzers confirms molecular formulas (e.g., m/z 383.0569 for C₁₈H₁₁ClF₄N₂O⁺ with ±0.5 ppm accuracy) . IR spectroscopy identifies hydrogen-bonding interactions via NH/OH stretches (3200–3500 cm⁻¹), while XPS validates halogen oxidation states (Cl 2p₃/₂ ~200 eV) .

Mechanistic: How can researchers design experiments to identify biological targets of pyridazine derivatives?

Answer:
Target deconvolution strategies include:

  • Affinity chromatography : Immobilizing the compound on sepharose beads to pull down binding proteins from cell lysates.
  • Kinase profiling panels : Testing inhibition against 300+ kinases (e.g., MCF-7 cell assays for anticancer activity) .
  • CRISPR-Cas9 screens : Identifying gene knockouts that confer resistance to the compound, pinpointing pathways involved .
    For example, pyridazine ureas showed activity against breast cancer cells via EGFR inhibition, validated through Western blotting of phosphorylated targets .

Safety: What advanced protocols mitigate risks when handling reactive intermediates during synthesis?

Answer:

  • Controlled atmosphere : Use gloveboxes or Schlenk lines for air-sensitive intermediates (e.g., Grignard reagents).
  • Waste segregation : Separate halogenated byproducts (e.g., chlorinated pyridazines) for professional disposal to avoid environmental contamination .
  • In situ monitoring : ReactIR tracks hazardous intermediates (e.g., sulfonyl chlorides) in real-time, minimizing exposure . PPE recommendations include respirators (NIOSH P100) and fluoropolymer-coated gloves for trifluoromethyl handling .

Data Analysis: How are crystallographic data contradictions resolved between predicted and observed geometries?

Answer:
Discrepancies arise from dynamic disorder or thermal motion. Strategies include:

  • Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., C–F···H interactions) to validate packing models .
  • Twinning refinement : SHELXL's TWIN command corrects for pseudo-merohedral twinning in low-symmetry crystals .
  • DFT optimization : Comparing experimental bond lengths with B3LYP/6-31G(d) calculations identifies steric strain (e.g., distorted dihedral angles in trifluoromethyl groups) .

Optimization: What methods improve yields in multi-step syntheses of polyhalogenated pyridazines?

Answer:

  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves regioselectivity in SNAr reactions .
  • Flow chemistry : Enhances heat transfer for exothermic steps (e.g., diazotization) and minimizes byproducts .
  • DoE (Design of Experiments) : Identifies optimal conditions (e.g., 80°C, 1.5 eq. K₂CO₃) for Pd-catalyzed couplings, achieving >78% yields .

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